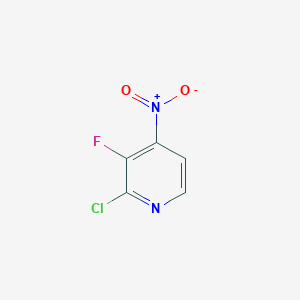

2-Chloro-3-fluoro-4-nitropyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-fluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPPDEJTTHOVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551656 | |

| Record name | 2-Chloro-3-fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109613-90-3 | |

| Record name | 2-Chloro-3-fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 4 Nitropyridine

Historical and Current Synthetic Pathways for Halogenated Nitropyridines

The construction of halogenated nitropyridines is challenging due to the inherent electronic properties of the pyridine (B92270) ring. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration and halogenation more difficult than on a corresponding benzene (B151609) ring. googleapis.comgrafiati.com Consequently, synthetic chemists have developed several foundational strategies to overcome these hurdles.

Strategies Involving Directed Functionalization of Pyridine Rings

Direct functionalization of the pyridine C-H bonds is an attractive and atom-economical approach. However, the intrinsic reactivity of pyridine often leads to functionalization at the C2 and C4 positions. googleapis.com Classical electrophilic aromatic substitution reactions, such as nitration or halogenation, on an unsubstituted pyridine ring often require harsh conditions and result in low yields and poor regioselectivity, particularly for achieving meta-substitution patterns as seen in 2-Chloro-3-fluoro-4-nitropyridine. googleapis.comgrafiati.comgoogle.com

To control the position of functionalization, strategies involving pre-installed directing groups have been developed. More advanced and milder methods rely on the transition-metal-catalyzed C-H functionalization. For instance, iridium-catalyzed C-H borylation can install a boron group at the C3 position of pyridine. This borylated intermediate can then undergo subsequent reactions, such as halogenation, to introduce a halogen at the desired meta position in a highly controlled manner. rsc.org

Routes Utilizing Aminopyridine Precursors

A robust and versatile pathway to halogenated pyridines involves the use of aminopyridine precursors through diazotization reactions, such as the Sandmeyer and Balz-Schiemann reactions. This approach offers excellent regiochemical control.

A logical and documented route to the precursor of the title compound, 2-chloro-3-fluoropyridine (B99640), starts from 2-chloro-3-aminopyridine. rsc.org The amino group can be converted to a diazonium salt and subsequently replaced by fluorine using a fluorinating agent. A patent describes a one-pot process using tert-butyl nitrite (B80452) and copper fluoride (B91410) to achieve this transformation under mild conditions. patsnap.com

Once the key intermediate, 2-chloro-3-fluoropyridine, is obtained, the final step is the introduction of the nitro group at the C4 position. This is achieved through electrophilic nitration. The two electron-withdrawing halogen atoms at the C2 and C3 positions direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Alternatively, the order of reactions can be varied. A process starting with 2-amino-3-nitropyridine (B1266227) can be used, where the amino group is first converted to a bromo group via diazotization, followed by reduction of the nitro group, another diazotization, and finally introduction of the second halogen. This highlights the modularity of using aminopyridine precursors.

| Precursor | Key Reaction Steps | Reagents Example | Target Intermediate | Reference |

| 2-Chloro-3-aminopyridine | Diazotization / Fluorination | tert-Butyl nitrite, Copper Fluoride | 2-Chloro-3-fluoropyridine | patsnap.com |

| 2-Amino-5-nitropyridine | Diazotization / Fluorination | 60% Hydrofluoric Acid | 2-Fluoro-5-nitropyridine | |

| 4-Chloro-2-amino-3-nitropyridine | Diazotization / Hydrolysis | Sodium nitrite, Hydrochloric Acid | 4-Chloro-3-nitropyridin-2-ol |

Approaches from Pyridine N-Oxides in Fluorination and Nitration

The use of pyridine N-oxides is a powerful strategy to modulate the reactivity of the pyridine ring. The N-oxide group increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack while also activating the ring for nucleophilic substitution.

This approach is particularly effective for nitration. The nitration of pyridine N-oxide itself, or substituted derivatives, proceeds with high regioselectivity to yield the 4-nitro derivative. Research has shown that even with a deactivating group like fluorine at the C3 position, the directing effect of the N-oxide group predominates, leading to the formation of 3-fluoro-4-nitropyridine (B80604) N-oxide upon nitration of 3-fluoropyridine (B146971) N-oxide.

This 4-nitro pyridine N-oxide intermediate is highly activated for nucleophilic aromatic substitution (SNAr). The nitro group itself can be displaced by nucleophiles like halides, or an existing halogen on the ring can be readily substituted. For the synthesis of this compound, one could envision a pathway starting with a suitable N-oxide, carrying out the nitration and halogenation steps, and concluding with a deoxygenation reaction (e.g., using PCl₃) to remove the N-oxide and furnish the final pyridine derivative.

| Precursor | Reaction | Reagents | Product | Reference |

| Pyridine N-oxide | Nitration | HNO₃ / H₂SO₄ | 4-Nitropyridine N-oxide | |

| 3-Fluoropyridine N-oxide | Nitration | Nitrating mixture | 3-Fluoro-4-nitropyridine N-oxide | |

| 2,6-Dimethyl-4-nitropyridine N-oxide | Chlorination | Acetyl chloride | 4-Chloro-2,6-dimethylpyridine N-oxide |

Advanced Synthetic Techniques and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for preparing complex molecules like this compound.

Catalytic Methods for Selective Functionalization

As an alternative to the classical approaches, modern transition-metal catalysis offers powerful tools for the regioselective functionalization of pyridines. These methods can create C-C, C-N, and C-halogen bonds with high precision, often under milder conditions than traditional methods.

Catalytic systems based on nickel, iridium, and palladium have been developed for the meta-selective C-H functionalization of pyridines. google.com These reactions may involve the use of specialized ligands that coordinate to the metal center and direct the functionalization to a specific C-H bond. Another advanced strategy involves the temporary dearomatization of the pyridine ring. This converts the electron-poor pyridine into a more electron-rich enamine or dienamine intermediate, which can then react with an electrophile at the desired position before being rearomatized to the meta-functionalized pyridine. grafiati.comgoogle.com These catalytic techniques provide a streamlined route to highly substituted pyridines that might otherwise be difficult to access.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize hazards, and improve efficiency.

Atom Economy: This principle, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric. Routes involving C-H functionalization are inherently more atom-economical than those requiring pre-installed activating or leaving groups.

Safer Processes: Nitration reactions are highly exothermic and can be hazardous on a large scale. The use of continuous flow reactors offers significant safety advantages over traditional batch processing. In a flow system, only small amounts of reactive intermediates are present at any given time, which greatly mitigates the risk of thermal runaway. This technology also allows for superior heat transfer and precise control over reaction time, often leading to higher yields and selectivity.

Safer Reagents: Green chemistry also encourages the use of less hazardous reagents. For example, in the synthesis of the 2-chloro-3-fluoropyridine precursor, a patented method uses copper fluoride as the fluorinating agent, which is an alternative to more hazardous reagents like anhydrous hydrogen fluoride. patsnap.com The development of metal-free catalytic systems further contributes to creating more sustainable synthetic pathways.

Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale Production

The synthesis of this compound is a critical process, with distinct optimization strategies for laboratory and industrial scales. The predominant method involves the nitration of 2-chloro-3-fluoropyridine.

For laboratory-scale synthesis, a typical batch process is employed. This involves dissolving 2-chloro-3-fluoropyridine in concentrated sulfuric acid at a low temperature, generally between 0–5°C. Fuming nitric acid is then added gradually, ensuring the temperature does not exceed 10°C to control the exothermic reaction. The mixture is subsequently stirred for several hours at an ambient temperature of 25–30°C to drive the reaction to completion.

Industrial-scale production prioritizes safety, efficiency, and yield, often necessitating a shift from batch to continuous flow processes. Continuous flow nitration offers significant advantages, including superior heat dissipation, which mitigates the risk of runaway reactions, and enhanced process control. In this setup, a tubular reactor, often with a chemically resistant lining like Teflon, is used. The reactants are pumped through the reactor with a defined residence time, typically between 8 to 12 minutes, under a controlled temperature gradient (e.g., 10°C at the inlet to 30°C at the outlet). This method not only improves safety but also consistently leads to higher yields compared to traditional batch processing. Post-reaction processing on an industrial scale often involves automated quenching and liquid-liquid extraction to handle the large volumes efficiently.

Table 1: Comparison of Laboratory vs. Industrial Synthesis of this compound

| Parameter | Laboratory Scale (Batch Process) | Industrial Scale (Continuous Flow) |

|---|---|---|

| Process Type | Batch Reaction in Flask | Continuous Flow in Tubular Reactor |

| Starting Material | 2-chloro-3-fluoropyridine | 2-chloro-3-fluoropyridine |

| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid | Concentrated Sulfuric Acid, Fuming Nitric Acid |

| Temperature Control | 0–5°C (addition), 25–30°C (reaction) | 10°C to 30°C gradient |

| Reaction Time | 4–6 hours | 8–12 minutes residence time |

| Key Advantages | Simplicity of setup | Enhanced safety, improved heat dissipation, higher yield |

| Purification | Recrystallization, Column Chromatography | Automated Quenching, Liquid-Liquid Extraction |

Patent Landscape and Proprietary Synthetic Processes of this compound

The patent landscape for this compound and its precursors highlights the compound's importance as an intermediate in the pharmaceutical and agrochemical industries. Patents in this area focus on achieving high-yield, cost-effective, and safe manufacturing processes.

A significant portion of the proprietary processes revolves around the synthesis of the key precursor, 2-chloro-3-fluoropyridine. For instance, patent CN102584689A discloses a method for preparing 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine. google.com This process utilizes tert-butyl nitrite and copper fluoride as reagents in an organic solvent, operating under mild conditions (0-60°C). google.com This one-pot process is presented as an improvement over methods using more hazardous reagents like anhydrous hydrogen fluoride, offering stable yields reported to be above 60%. google.com

Other patents focus directly on the nitration step. The process described in patent application WO2010089773A2 details a representative protocol for the nitration of 2-chloro-3-fluoropyridine using a mixed acid system (HNO₃/H₂SO₄) to produce this compound. This patent underscores the importance of controlling reaction conditions, such as temperature and reagent ratios, to maximize the yield of the desired 4-nitro isomer and minimize impurities.

Innovations also appear in the synthesis of related nitropyridine derivatives, which can inform the production of this compound. For example, methods for producing other substituted chloronitropyridines often involve multi-step syntheses that include chlorination, nitration, and hydrolysis, with specific reagents like phosphorus oxychloride and various bases being key to achieving the desired product. google.com The challenges in synthesizing meta-substituted fluoropyridines, due to the electronic properties of the pyridine ring, have led to novel approaches, such as the direct fluorination of pyridine N-oxide precursors, as explored in recent research. researchgate.net While this specific example produces a different isomer, the underlying principle of activating the pyridine ring via N-oxidation could be a potential area for proprietary process development for 4-nitro isomers as well.

Table 2: Overview of Selected Patents and Synthetic Strategies

| Patent/Reference | Focus of Process | Key Innovation/Methodology |

|---|---|---|

| CN102584689A | Synthesis of Precursor (2-chloro-3-fluoropyridine) | One-pot synthesis from 2-chloro-3-aminopyridine using tert-butyl nitrite and copper fluoride, avoiding harsher fluorinating agents. google.com |

| WO2010089773A2 | Nitration to Final Product | Details a controlled nitration process of 2-chloro-3-fluoropyridine using a mixed acid (HNO₃/H₂SO₄) system to yield this compound. |

| WO2010089773A2 | Synthesis of Related Nitropyridines | Describes processes for preparing various nitropyridine derivatives, such as reacting 4-chloro-3-nitropyridine-2-ol with phosphorus oxychloride in the presence of a base. google.com |

| ResearchGate Article (re: Pyridine N-oxides) | Alternative Fluorination Strategy | Demonstrates direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine, a novel approach for challenging fluorinations. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Fluoro 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of 2-chloro-3-fluoro-4-nitropyridine is highly activated towards nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effects of the chloro, fluoro, and nitro substituents. These groups render the carbon atoms at positions 2 and 3 electron-deficient and thus susceptible to attack by nucleophiles. The SNAr mechanism in such activated systems typically proceeds through a two-stage process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org

Reactivity and Selectivity at the Chlorine Position

The chlorine atom at the C-2 position is the primary site for nucleophilic attack in this compound. This enhanced reactivity is attributed to the strong activation provided by the adjacent nitro group in the para position and the additional inductive effect of the ortho-fluorine atom. A variety of nucleophiles, including amines and alkoxides, readily displace the chloride under basic conditions.

For instance, in the synthesis of novel acyclic phosphonate (B1237965) nucleotide analogs, 2-chloro-3-nitropyridine (B167233) (a related compound) undergoes nucleophilic substitution of the chlorine atom by ω-aminoalkylphosphonates. mdpi.com Similarly, the synthesis of 4-(5-bromo-3-fluoropyridin-2-yl)morpholine (B2607741) begins with the substitution reaction of 2-chloro-3-nitropyridine with morpholine (B109124), where the morpholine nitrogen atom displaces the chlorine at the C-2 position. guidechem.com This selectivity for the C-2 position is a common feature in the chemistry of 2-halopyridines activated by a nitro group. mdpi.comguidechem.com In the synthesis of inhibitors for necroptosis, commercially available 2-chloro-3,5-dinitropyridine (B146277) undergoes nucleophilic substitution of the chlorine atom with various amines in high yields, further demonstrating the reactivity at this position. mdpi.com

| Nucleophile | Product Type | Reference Compound | Source |

| Amines | Substituted aminopyridines | 2-Chloro-3,5-dinitropyridine | mdpi.com |

| Morpholine | 4-(3-nitropyridin-2-yl)morpholine (B187270) | 2-Chloro-3-nitropyridine | guidechem.com |

| ω-Aminoalkylphosphonates | Acyclic phosphonate nucleotide analogs | 2-Chloro-3-nitropyridine | mdpi.com |

| Alkoxides | Substituted alkoxypyridines | This compound |

Reactivity and Selectivity at the Fluorine Position

While the chlorine at C-2 is generally more labile, the fluorine at C-3 can also undergo nucleophilic displacement, though typically under more forcing conditions or with highly reactive nucleophiles. The relative mobility of fluorine versus chlorine in SNAr reactions is complex and depends on the specific nucleophile, solvent, and the presence of catalysts. rsc.org In many cases, fluorine's strong inductive effect primarily serves to activate the C-2 position rather than being the leaving group itself.

However, studies on related compounds highlight the potential for fluorine displacement. For example, in reactions of 2-chloro- or 2-fluoro-3- or 5-nitropyridines with N-methylaniline, the fluoro-compounds were observed to react, and their reactions were subject to catalysis by acetate (B1210297) ions, a phenomenon not observed for the chloro-compounds. rsc.org This suggests a different mechanistic pathway or transition state stabilization for fluorine displacement. rsc.org

A striking example of fluorine's reactivity is seen in the reaction of 3-fluoro-4-nitropyridine (B80604) N-oxide with methanolic sodium methoxide (B1231860). Under cold conditions, both the fluorine atom and the nitro-group were replaced to yield a dimethoxy derivative. In contrast, the analogous 3-chloro-4-nitropyridine (B80106) N-oxide only underwent replacement of the nitro-group under the same conditions, with the chlorine atom remaining intact. rsc.org This demonstrates that with a strong nucleophile like methoxide, fluorine can be a more reactive leaving group than chlorine in this specific heterocyclic system. rsc.org

Influence of the Nitro Group on Ring Activation and Regioselectivity

The nitro group at the C-4 position is the most significant activating group for SNAr reactions on the this compound ring. Its powerful electron-withdrawing nature, through both inductive and resonance effects, drastically lowers the electron density of the pyridine ring, particularly at the ortho (C-3, C-5) and para (C-2, C-6) positions relative to itself. acs.org

This activation is crucial for the facile displacement of the halogen at C-2, which is para to the nitro group. The resonance stabilization of the Meisenheimer intermediate is most effective when the negative charge from the incoming nucleophile can be delocalized onto the oxygen atoms of the nitro group. This occurs when the nucleophile attacks the positions ortho or para to the nitro substituent. In the case of this compound, attack at C-2 allows for direct delocalization of the negative charge to the nitro group, leading to a highly stabilized transition state and favoring this reaction pathway. The activation provided by a para-nitro group is generally stronger than that of an ortho-nitro group in nucleophilic aromatic substitution. acs.org

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic pathway to valuable 4-aminopyridine (B3432731) derivatives. guidechem.com This transformation is fundamental in the synthesis of intermediates for pharmaceuticals and agrochemicals. guidechem.comchemicalbook.com

Selective Reduction to Amino Pyridine Derivatives

The selective reduction of the nitro function in the presence of the halogen substituents is a common and synthetically useful reaction. This allows for the synthesis of compounds like 2-chloro-3-fluoro-4-aminopyridine, which can then undergo further functionalization at either the halogen positions or the newly formed amino group.

Various reducing agents can achieve this transformation. A classic method involves the use of stannous chloride (SnCl₂) in an acidic medium. guidechem.com Another common approach is the use of iron powder in acetic acid. chemicalbook.com These methods are often effective for producing aminopyridines from their nitro precursors. For example, 2-chloro-3-aminopyridine is prepared from 2-chloro-3-nitropyridine via reduction. guidechem.com Similarly, the reduction of the nitro group in 4-(3-nitropyridin-2-yl)morpholine yields 2-morpholinopyridin-3-amine, demonstrating that the reduction is compatible with prior SNAr modifications. guidechem.com

| Starting Material | Reducing Agent | Product | Source |

| 2-Chloro-3-nitropyridine | Stannous Chloride | 2-Chloro-3-aminopyridine | guidechem.com |

| 2-Chloropyridine-N-oxide (nitrated) | Iron powder in acetic acid | 4-Amino-2-chloropyridine | chemicalbook.com |

| 4-(3-nitropyridin-2-yl)morpholine | Not specified | 2-morpholinopyridin-3-amine | guidechem.com |

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups. This strategy typically employs a metal catalyst, most commonly palladium on a carbon support (Pd/C), and hydrogen gas (H₂). google.com

This method offers high selectivity for the nitro group reduction, leaving the C-Cl and C-F bonds intact under controlled conditions. For instance, the reduction of 3-fluoro-4-nitropyridine N-oxide to 3-fluoro-4-aminopyridine has been achieved in quantitative yield using 10% Pd/C with hydrogen gas at atmospheric pressure in just 10 minutes. google.com Another catalytic system reported for the reduction of 2-chloro-3-nitropyridine is Pd-Fe/TiO₂. guidechem.com The choice of catalyst, solvent, pressure, and temperature can be optimized to ensure high yield and selectivity, making catalytic hydrogenation a preferred industrial method for producing aminopyridine derivatives. guidechem.comgoogle.com

| Catalyst | Substrate | Product | Conditions | Source |

| 10% Pd/C | 3-Fluoro-4-nitropyridine N-oxide | 3-Fluoro-4-aminopyridine | H₂ (1 atm), MeOH, 25°C, 10 min | google.com |

| Pd/C | This compound | 2-Chloro-3-fluoro-4-aminopyridine | H₂ | |

| Pd-Fe/TiO₂ | 2-Chloro-3-nitropyridine | 2-Chloro-3-aminopyridine | Catalytic Hydrogenation | guidechem.com |

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, with its halogen substituents, is a suitable substrate for various metal-catalyzed cross-coupling reactions.

Palladium catalysts are widely employed for their ability to facilitate a range of cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is a powerful tool in the synthesis of biaryl compounds. This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to create biaryl derivatives. The reactivity of halogenated pyridines in Suzuki-Miyaura coupling is influenced by the nature and position of the halogen. The higher electronegativity of fluorine compared to chlorine enhances the electrophilicity of the pyridine ring, making it more reactive in such couplings.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a method for the vinylation of aryl and vinyl halides.

Sonogashira Coupling: The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is instrumental in the synthesis of substituted alkynes. The Sonogashira coupling of 2-chloro-3-hydroxymethylquinoline with trimethylsilylacetylene (B32187) has been shown to proceed in excellent yield at room temperature. researchgate.net While specific studies on the Sonogashira coupling of this compound are not detailed in the provided results, the general reactivity of chloropyridines in this reaction suggests its potential applicability. rsc.orgbeilstein-journals.orgthalesnano.com

The following table summarizes the types of palladium-catalyzed coupling reactions applicable to halogenated pyridines.

| Reaction | Reactants | Product Type |

| Suzuki-Miyaura | Organoboron compound, Halide | Biaryl |

| Heck | Alkene, Halide | Substituted Alkene |

| Sonogashira | Terminal alkyne, Halide | Substituted Alkyne |

Besides palladium, other transition metals like nickel and copper also catalyze important cross-coupling reactions.

Nickel-Catalyzed Coupling: Nickel catalysts are effective for the cross-coupling of 2-chloropyridines with alkyl bromides, leading to the synthesis of 2-alkylated pyridines. nih.gov A nickel/dppf catalyst system has been successful in the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines. rsc.org However, the same system is not effective for 2-chloropyridine (B119429) due to the formation of stable, inactive dimeric nickel species. rsc.org Nickel-catalyzed cross-electrophile coupling reactions of aryl chlorides and heteroaryl chlorides have also been reported. dicp.ac.cnoaes.ccrsc.org

Copper-Catalyzed Coupling: Copper-catalyzed Ullmann condensation allows for the N-arylation of heterocyclic compounds. jst.go.jp Copper catalysts have also been used in denitrative C-O bond formation and thioetherification of nitroarenes. acs.org

Derivatization and Further Functionalization Reactions

The functional groups on this compound allow for a wide range of derivatization reactions, enabling the introduction of various substituents and the construction of more complex molecular architectures.

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) by amines. This reaction is a common method for introducing amino groups into the pyridine ring. The electron-withdrawing nitro group at the 4-position activates the ring towards nucleophilic attack. thieme-connect.com

The reaction of 2-chloro-3-nitropyridine with various amines can lead to the formation of aminopyridine derivatives. smolecule.com For instance, the reaction of 2-chloro-3,5-dinitropyridine with amines results in the substitution of the chlorine atom. mdpi.com The relative mobility of fluorine and chlorine in nucleophilic aromatic substitution reactions is a key consideration. In many cases, the fluoro group is more readily displaced than the chloro group, especially when catalyzed by the amine itself. rsc.org

A study on the reaction of 2-chloro-3-nitropyridine with dimethylamine (B145610) using hydroxide-assisted decomposition of N,N-dimethylformamide reported a high yield of the corresponding dimethylamino substituted product. nih.gov This method is tolerant of various functional groups and can be performed at relatively mild temperatures. nih.gov

The following table presents examples of amination reactions with related nitropyridines.

| Starting Material | Amine | Product |

| 2-Chloro-3-nitropyridine | Dimethylamine | 2-(Dimethylamino)-3-nitropyridine nih.gov |

| 2-Chloro-3,5-dinitropyridine | Various amines | 2-Amino-3,5-dinitropyridine derivatives mdpi.com |

| 2-Chloro-5-nitropyridine (B43025) | N-phenylpiperazine | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine researchgate.net |

The introduction of alkoxy or aryloxy groups can be achieved through nucleophilic substitution of the halogen atoms of this compound with alcohols or phenols. The reaction of 2-chloro-4-nitropyridine-N-oxide with sodium heptanolate in DMSO has been shown to be an efficient method for preparing 2-chloro-4-heptyloxypyridine-N-oxide. vanderbilt.edu In contrast, the reaction of 2-chloro-4-fluoropyridine (B1362352) with sodium heptanolate in THF leads to the formation of 2-chloro-4-heptyloxypyridine. vanderbilt.edu

The regioselectivity of these reactions can be influenced by the reaction conditions and the specific substrate. For example, the reaction of 2-chloro-4-nitropyridine-N-oxide with allyloxide or benzyloxide in THF yields the corresponding 2-substituted derivatives, while the reaction with sodium methoxide in methanol (B129727) gives the 4-methoxy-2-chloro derivative. vanderbilt.edu

The introduction of alkyl and aryl groups can be accomplished through various cross-coupling reactions as discussed in section 3.3. For instance, Suzuki-Miyaura coupling allows for the introduction of aryl moieties.

Direct C-H arylation is another powerful method for introducing aryl groups. For example, 3-fluoropyridine (B146971) can be selectively arylated at the C-4 position. scispace.com This method has been extended to other chloro derivatives as well. scispace.com

Applications of 2 Chloro 3 Fluoro 4 Nitropyridine As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The chemical architecture of 2-chloro-3-fluoro-4-nitropyridine makes it an excellent starting point for the construction of intricate heterocyclic structures. The electron-withdrawing nitro group activates the pyridine (B92270) ring, facilitating nucleophilic attack, while the distinct reactivity of the chloro and fluoro substituents allows for selective and sequential chemical transformations.

The compound is a valuable precursor for synthesizing fused pyridine derivatives, where the pyridine ring is merged with another ring system. Although specific examples starting directly from this compound are detailed in proprietary research, the general synthetic utility of closely related chloronitropyridines demonstrates established pathways for these transformations. For instance, substituted chloropyridines can be converted into aminopyridines and hydrazidopyridines, which are then cyclized to form fused systems such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines. mdpi.com Similarly, other chloro-nitropyridine precursors have been successfully used to create fused heterocycles like imidazo[4,5-b]pyridines, which have applications in drug discovery as kinase inhibitors. nih.govsci-hub.se These syntheses showcase the role of the substituted pyridine core as a foundation for building bicyclic and polycyclic heterocyclic frameworks. mdpi.com

Polycyclic aromatic compounds (PACs) are molecules containing multiple fused aromatic rings, such as dibenzofluorenes or contorted saddle-shaped hydrocarbons. frontiersin.orgrsc.org While the direct conversion of this compound to a complex PAC requires a multi-step synthetic sequence, its functional groups make it a viable starting point for such endeavors. The chloro and fluoro groups can be subjected to metal-catalyzed cross-coupling reactions to attach other aromatic rings. Furthermore, the nitro group can be chemically reduced to an amine, which can then be used to build additional fused rings through cyclization reactions. This strategic, step-wise approach allows chemists to construct large, complex polycyclic systems, which are of interest in materials science and as scaffolds for anticancer agents. frontiersin.org

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound and its isomers are recognized as key intermediates. innospk.com Their utility stems from the ability to readily introduce a fluorinated and functionalized pyridine motif into potential drug molecules, a common strategy for enhancing biological activity and pharmacokinetic properties.

The compound serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs). innospk.com The presence of multiple reactive sites allows chemists to selectively introduce specific functionalities. innospk.com A common and pivotal transformation is the reduction of the nitro group to an amine, which opens up pathways to a wide array of biologically active compounds. innospk.comsmolecule.com The chlorine atom can be displaced through nucleophilic substitution by various groups, including amines, to build more complex intermediates. smolecule.com This modularity makes the compound a valuable building block for creating the specialized chemical structures required in modern drug development. longkechem.com

Beyond its role as a simple intermediate, this compound serves as a foundational scaffold for drug discovery programs. A scaffold is a core molecular structure upon which a variety of substituents are placed to create a library of related compounds for biological screening. For example, related nitropyridine scaffolds have been instrumental in the development of potent inhibitors for critical biological targets like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov In one specific research program, a similar compound, 2-chloro-3-fluoro-5-nitropyridine, was used as the starting scaffold to synthesize a series of molecules that inhibit the ATP synthesis pathway, demonstrating the power of this chemical template in generating novel therapeutic candidates. rsc.org

Utility in Agrochemical and Material Science Research

The applications of this compound extend beyond pharmaceuticals into agrochemical and material science research.

In agrochemical science, the compound is a building block for developing new active ingredients for products like herbicides and insecticides. smolecule.com The biological activity of derivatives can be fine-tuned through chemical modification, contributing to the creation of more effective crop protection agents. Studies on related nitropyridine derivatives have confirmed their potential, with some showing significant herbicidal activity on target species like barnyard grass. nih.gov

Intermediates for Agrochemical Development

This compound and structurally similar nitropyridine derivatives are crucial building blocks in the synthesis of modern agrochemicals, including herbicides and insecticides. smolecule.com The halogenated and nitro-substituted pyridine core is a key pharmacophore in many biologically active compounds designed for crop protection.

The reactivity of the chlorine atom at the C-2 position, further activated by the adjacent fluorine and the nitro group at C-4, allows for facile displacement by various nucleophiles. This reaction is a common strategy for constructing more complex molecules with desired agrochemical properties.

Herbicides:

Research has demonstrated the synthesis of potent herbicides from nitropyridine precursors. For instance, derivatives of 2-chloro-nitropyridines have been used to create compounds with significant herbicidal effects. A notable example involves the reaction of a 2-chloro-nitropyridine with 4-aminophenol. The resulting intermediate is then further reacted to produce compounds like ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, which has shown high efficacy against weeds such as barnyard grass. mdpi.com

Another synthetic route to powerful herbicides involves the use of 2,5-dichloro-3-nitropyridine. This compound is first reduced to 3-amino-2,5-dichloropyridine, which then undergoes a series of transformations including diazotization and fluorination to yield 5-chloro-2,3-difluoropyridine. This intermediate is crucial for preparing herbicidal 2-[4-((3-fluoro-5-chloro-2-pyridyl)oxy)phenoxy] propionic acid derivatives. asianpubs.orggoogle.com

Herbicidal Activity of a Nitropyridine Derivative

| Compound Name | Target Weed | IC50 (mg/L) |

|---|---|---|

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard Grass | 27.7 |

This table illustrates the high herbicidal activity of a compound synthesized from a nitropyridine intermediate. mdpi.com

Insecticides:

Similarly, 2-chloro-nitropyridine derivatives are valuable starting materials for insecticides. For example, 2-chloro-5-nitropyridine (B43025) is used in the synthesis of novel insecticides through nucleophilic substitution of the chlorine atom with suitable hydroxyl compounds. This pathway has led to the development of derivatives that are active against various pests. nih.gov

Contributions to the Synthesis of Advanced Materials

The unique electronic properties and reactivity of this compound also make it a valuable intermediate in the field of materials science. smolecule.com Pyridine-based structures are in demand for the creation of functional materials with specific optical, electronic, or thermal properties. lookchem.com

Organic Electronic Materials:

The synthesis of these advanced materials leverages the reactivity of the C-Cl bond in the nitropyridine starting material, allowing for the attachment of larger, functional moieties like carbazole.

Application of Nitropyridine Derivatives in OLEDs

| Intermediate | Derivative Class | Application | Reported Outcome |

|---|---|---|---|

| 2-Chloro-3-nitropyridine (B167233) | Bis-carbazole derivatives | Organic Light Emitting Diodes (OLEDs) | Enhanced performance, emission of blue light |

This table highlights the role of nitropyridine intermediates in developing materials for advanced electronic applications like OLEDs. smolecule.com

The versatility of this compound as a synthetic intermediate continues to be explored, with potential applications in the development of other advanced materials, including specialized polymers and other functional organic compounds. smolecule.com

Spectroscopic Characterization Methodologies in 2 Chloro 3 Fluoro 4 Nitropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 2-Chloro-3-fluoro-4-nitropyridine, a multi-nuclear NMR approach is required.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) in a molecule. In this compound, the pyridine (B92270) ring contains two protons. Their chemical shifts are significantly influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro substituents. These groups deshield the ring protons, causing their resonance signals to appear at a lower field (higher ppm values) compared to unsubstituted pyridine.

The two protons are located at positions 5 and 6 of the pyridine ring. The proton at position 6 (H-6) is adjacent to the nitrogen atom, which strongly deshields it, while the proton at position 5 (H-5) is situated between a carbon and another proton. The H-6 proton is expected to appear as a doublet due to coupling with H-5. Similarly, H-5 will also appear as a doublet from coupling to H-6. Further coupling to the fluorine atom at position 3 might also be observed, potentially leading to more complex splitting patterns (doublet of doublets).

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | ~7.5 - 8.5 | Doublet of doublets (dd) | ³J(H-H) and ⁴J(H-F) |

| H-6 | ~8.5 - 9.5 | Doublet of doublets (dd) | ³J(H-H) and ⁵J(H-F) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The this compound molecule has five distinct carbon atoms in the pyridine ring. The chemical shifts of these carbons are highly dependent on the attached substituents. The carbons directly bonded to the electronegative chlorine, fluorine, and nitro groups (C-2, C-3, and C-4) are expected to show significant downfield shifts. The C-F bond will also lead to characteristic splitting of the carbon signals due to carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.), which is a powerful diagnostic tool.

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | 145 - 155 | Doublet |

| C-3 | 150 - 160 | Doublet |

| C-4 | 140 - 150 | Doublet |

| C-5 | 120 - 130 | Doublet |

| C-6 | 150 - 160 | Singlet or small doublet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure. In this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an electron-deficient aromatic ring. The signal will likely appear as a multiplet due to coupling with the nearby protons (H-5) and potentially the carbon atoms of the ring.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a detailed fingerprint of the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum for this compound is expected to be complex, with characteristic absorption bands for the various functional groups. Key expected vibrations include the asymmetric and symmetric stretching of the nitro (NO₂) group, which typically appear as strong bands in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1000-1300 cm⁻¹ and 600-800 cm⁻¹, respectively. The pyridine ring itself will exhibit several characteristic stretching and bending vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1500 - 1600 | Strong |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1300 - 1400 | Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly useful for analyzing symmetric vibrations and non-polar bonds, which may be weak or absent in the FTIR spectrum. For this compound, the symmetric stretching vibration of the nitro group would be expected to give a strong Raman signal. The vibrations of the pyridine ring, particularly the ring breathing modes, are also typically strong in the Raman spectrum. The C-Cl and C-F bonds, due to their polarizability, should also be Raman active. The combination of both FTIR and Raman data would provide a comprehensive vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. The compound's molecular formula is C₅H₂ClFN₂O₂, yielding a monoisotopic mass of approximately 175.98 u and a molecular weight of 176.53 g/mol guidechem.comechemi.com. In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a distinct molecular ion peak (M⁺) corresponding to this mass.

Key expected fragmentation steps include:

Loss of NO₂: A primary fragmentation pathway would be the cleavage of the C-N bond to release a nitro radical (•NO₂), resulting in a fragment ion [M - 46]⁺.

Loss of NO and CO: Subsequent to the loss of the nitro group, or as part of a rearrangement, the molecule can lose nitric oxide (NO) followed by carbon monoxide (CO), a common fragmentation route for aromatic nitro compounds.

Loss of Chlorine: The molecule may also lose a chlorine atom (•Cl), leading to a fragment at [M - 35]⁺ or [M - 37]⁺, reflecting the isotopes of chlorine.

Ring Cleavage: High-energy ionization can induce cleavage of the pyridine ring itself, producing smaller charged fragments.

| Proposed Fragment Ion | Formula | Mass-to-Charge Ratio (m/z) | Origin |

|---|---|---|---|

| [M]⁺ | [C₅H₂ClFN₂O₂]⁺ | 176 | Molecular Ion |

| [M - NO]⁺ | [C₅H₂ClFNO]⁺ | 146 | Loss of nitric oxide |

| [M - NO₂]⁺ | [C₅H₂ClFN]⁺ | 130 | Loss of nitro group |

| [M - Cl]⁺ | [C₅H₂FN₂O₂]⁺ | 141 | Loss of chlorine atom |

| [M - NO₂ - HCN]⁺ | [C₄HF]⁺ | 103 | Loss of NO₂ and hydrogen cyanide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the pyridine ring and the nitro group constitute the principal chromophores.

The electronic spectrum of this compound is expected to be characterized by two main types of transitions:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These transitions are typically of high intensity (large molar absorptivity, ε) and are expected to occur in the UV region libretexts.orglibretexts.org. The presence of substituents on the pyridine ring, such as chloro, fluoro, and nitro groups, influences the energy levels of the molecular orbitals and can cause a shift in the absorption maximum (λ_max) compared to unsubstituted pyridine.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the pyridine ring or the oxygens of the nitro group, to a π* antibonding orbital libretexts.orglibretexts.org. These transitions are symmetry-forbidden and thus have a much lower intensity than π → π* transitions. They typically appear at longer wavelengths (lower energy) libretexts.org.

The electron-withdrawing nature of the chloro, fluoro, and nitro substituents affects the electronic distribution in the pyridine ring, thereby modulating the energies of these transitions. Increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions.

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | Shorter Wavelength UV (e.g., 200-300 nm) | High |

| n → π | Non-bonding (N, O lone pairs) to Antibonding π | Longer Wavelength UV (e.g., >300 nm) | Low |

X-ray Diffraction Studies of this compound Derivatives and Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions wikipedia.orgnih.gov. While the specific crystal structure of this compound has not been reported in the surveyed literature, valuable structural insights can be gained from the analysis of closely related analogues.

A key analogue is 2-Chloro-3-nitropyridine (B167233), whose crystal structure has been determined researchgate.netnih.gov. The study reveals that the nitro group is significantly twisted with respect to the plane of the pyridine ring, with a reported dihedral angle of 38.5(2)° researchgate.net. This twisting is a result of steric hindrance between the adjacent chlorine atom and the nitro group. In the crystal lattice, the molecules are linked by non-classical C—H···N and C—H···O hydrogen bonds, forming a layered motif researchgate.net.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₃ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.613 (1) |

| b (Å) | 15.009 (2) |

| c (Å) | 6.0123 (8) |

| β (°) | 106.388 (2) |

| Volume (ų) | 658.7 (2) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluoro 4 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methodologies such as Density Functional Theory and Hartree-Fock are standard tools for elucidating molecular properties.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory is a computational method that investigates the electronic structure of many-body systems by using the electron density as the central variable. For a molecule like 2-Chloro-3-fluoro-4-nitropyridine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and calculate various electronic properties. These properties include, but are not limited to, total energy, dipole moment, and the distribution of atomic charges. Such calculations would provide a quantitative picture of how the electronegative chloro, fluoro, and nitro groups influence the electron distribution within the pyridine (B92270) ring, which is crucial for understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other chemical species.

HOMO-LUMO Energy Gaps and Their Significance

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and more reactive. For this compound, the electron-withdrawing nature of the substituents would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and suggesting a propensity for nucleophilic attack.

A hypothetical data table for HOMO-LUMO energies, based on calculations for similar compounds, would look like this:

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | [Value] | [Value] | [Value] |

| HF/6-31G(d) | [Value] | [Value] | [Value] |

| No specific data is available in the literature for this compound. |

Implications for Reactivity and Chemical Interactions

The distribution of the HOMO and LUMO across the molecular structure provides further insight into its reactivity. The HOMO is associated with the ability to donate electrons, so regions of the molecule where the HOMO is localized are susceptible to electrophilic attack. The LUMO is associated with the ability to accept electrons, and its localization indicates sites prone to nucleophilic attack. In the case of this compound, it is anticipated that the LUMO would be predominantly located on the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing substituents, making these sites the most likely targets for nucleophiles.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is invaluable for predicting the sites of electrophilic and nucleophilic attack.

MEP maps use a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles. Blue indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would be expected to show strong negative potential around the oxygen atoms of the nitro group and potentially the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction. Conversely, regions of positive potential would likely be found on the carbon atoms of the pyridine ring, especially those bonded to the electronegative substituents, highlighting them as the primary sites for nucleophilic reactions. The hydrogen atoms would also exhibit positive potential.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) calculations can be employed to predict its characteristic spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption maxima. While comprehensive experimental spectra for this specific molecule are not widely available in the literature, theoretical predictions offer a valuable reference for its structural characterization.

By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the NMR chemical shifts (¹H, ¹³C, ¹⁵N, and ¹⁹F) for this compound. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro substituents, which deshield the pyridine ring protons and carbons.

Similarly, theoretical vibrational analysis based on DFT can predict the infrared spectrum of the molecule. Key vibrational modes would include the C-Cl, C-F, and N-O stretching frequencies, as well as the characteristic ring vibrations of the substituted pyridine. These predicted frequencies can aid in the identification and characterization of the compound in experimental settings.

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the molecule's UV-Vis absorption spectrum. The predicted absorption maxima (λmax) correspond to electronic excitations within the molecule, which are influenced by the interplay of the aromatic system and its substituents.

A representative set of predicted spectroscopic data for this compound, based on computational modeling, is presented in the interactive table below. It is important to note that these are theoretical values and await experimental verification.

Interactive Data Table: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Methodology |

| ¹H NMR (ppm) | H-5: ~8.5, H-6: ~8.9 | GIAO/DFT |

| ¹³C NMR (ppm) | C-2: ~150, C-3: ~140, C-4: ~155, C-5: ~125, C-6: ~152 | GIAO/DFT |

| ¹⁹F NMR (ppm) | F-3: ~-130 | GIAO/DFT |

| IR (cm⁻¹) | C-Cl stretch: ~750, C-F stretch: ~1250, NO₂ asymm. stretch: ~1580, NO₂ symm. stretch: ~1350 | DFT (B3LYP/6-31G*) |

| UV-Vis (nm) | λmax: ~280 | TD-DFT |

Note: These are hypothetical predicted values based on computational models for similar compounds and are intended for illustrative purposes. Actual experimental values may vary.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into the energetics and geometries of transition states and intermediates. For this compound, a key area of investigation is its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of strong electron-withdrawing groups (nitro and fluoro) and a good leaving group (chloro) makes the pyridine ring susceptible to nucleophilic attack.

Theoretical studies on analogous systems suggest that SNAr reactions on highly electron-deficient aromatic rings can proceed through either a classical two-step Meisenheimer complex mechanism or a concerted pathway. Computational modeling can help distinguish between these possibilities for this compound.

By mapping the potential energy surface for the reaction of this compound with a nucleophile (e.g., methoxide), the geometries of the reactants, transition state(s), and products can be optimized. Transition state theory can then be used to calculate the activation energy of the reaction, providing a quantitative measure of the reaction rate.

In a modeled reaction, the nucleophile would preferentially attack the carbon atom bearing the chloro substituent (C-2), leading to the formation of a transition state. The stability of this transition state is influenced by the ability of the nitro and fluoro groups to delocalize the developing negative charge. The calculated geometry of the transition state would reveal the extent of bond formation between the nucleophile and the pyridine ring and the extent of bond breaking of the C-Cl bond.

If the reaction proceeds through a stepwise mechanism, a stable intermediate, the Meisenheimer complex, would be formed. Computational analysis would characterize this intermediate, including its geometry and electronic structure. The subsequent step would involve the departure of the chloride ion through a second transition state.

Conversely, if the reaction is concerted, the formation of the new bond and the breaking of the old bond would occur simultaneously in a single transition state. The nature of the calculated transition state (i.e., the presence of a single imaginary frequency corresponding to the reaction coordinate) would confirm a concerted mechanism.

The table below summarizes the key computational findings for a modeled SNAr reaction of this compound with a generic nucleophile (Nu⁻).

Interactive Data Table: Computational Analysis of a Modeled SNAr Reaction

| Species | Description | Key Computational Insight |

| Reactants | This compound + Nu⁻ | Optimized ground state geometries and energies. |

| Transition State | The highest energy point along the reaction coordinate. | Geometry reveals the concerted or stepwise nature of the reaction; calculation of activation energy. |

| Meisenheimer Complex | Potential intermediate in a stepwise mechanism. | Characterization of its stability and structure. |

| Products | 2-Nu-3-fluoro-4-nitropyridine + Cl⁻ | Optimized geometries and calculation of the overall reaction energy. |

Future Research Directions and Emerging Trends

Development of Sustainable and Eco-Friendly Synthetic Routes

The imperative for greener chemical processes is driving research towards more sustainable methods for synthesizing 2-chloro-3-fluoro-4-nitropyridine. Current industrial-scale production often relies on continuous flow nitration, which offers advantages in safety and yield over traditional batch processing. However, the use of harsh reagents like concentrated sulfuric and nitric acids remains a concern. Future research will likely focus on developing catalytic systems that can achieve nitration under milder conditions, minimizing waste and environmental impact. Exploring alternative nitrating agents and solvent-free reaction conditions are promising directions. Moreover, developing synthetic routes that avoid the generation of difficult-to-separate byproducts, a known issue in some nitration reactions of pyridine (B92270) derivatives, will be a key objective. google.com

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of this compound is largely dictated by its electron-deficient pyridine ring, substituted with chloro, fluoro, and nitro groups. While its utility in nucleophilic aromatic substitution is well-established, there is significant potential for discovering novel transformations. smolecule.com Future research is expected to explore a wider range of catalytic systems to functionalize the pyridine core. This includes transition-metal-catalyzed cross-coupling reactions, which have proven effective for similar nitroarenes, to introduce new carbon-carbon and carbon-heteroatom bonds. acs.org For instance, denitrative coupling reactions, catalyzed by metals like palladium or copper, could offer a direct method to replace the nitro group with various functional groups. acs.org Investigating the selective activation of the C-Cl versus the C-F bond in catalytic cycles will also be a critical area of study, potentially leading to highly regioselective syntheses.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern automation technologies is a key trend for enhancing research and development efficiency. Flow chemistry, for example, has already demonstrated its value in the large-scale synthesis of this compound by improving safety and process control. Future efforts will likely focus on developing fully automated synthesis platforms that can perform multi-step reaction sequences involving this compound as a building block. These platforms, incorporating real-time monitoring and optimization algorithms, could significantly accelerate the discovery and development of new derivatives with desired properties. Automated systems for reaction screening and optimization will also play a crucial role in exploring the novel reactivity of this compound under a wide array of conditions.

Advanced Applications in Radiochemistry and Bioimaging

The unique properties of fluorinated pyridines make them attractive candidates for applications in radiochemistry and bioimaging, particularly for Positron Emission Tomography (PET). The introduction of the fluorine-18 (B77423) (¹⁸F) isotope into molecules like this compound is a key area of interest. Research into efficient and rapid ¹⁸F-labeling methods for this and related compounds is ongoing. acs.orgresearchgate.net For instance, the development of precursor molecules that facilitate nucleophilic ¹⁸F-fluorination is a critical research direction. acs.orggoogle.com The resulting ¹⁸F-labeled probes could be used to visualize and quantify biological processes in vivo, aiding in the diagnosis and monitoring of diseases. Future studies will likely focus on synthesizing and evaluating novel radiotracers derived from this compound for imaging specific targets in the brain and other organs. mdpi.comnih.govhzdr.de

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental and computational chemistry offers a powerful tool for accelerating research on this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. bohrium.comresearchgate.netscience.govdntb.gov.uaacs.orgresearchgate.net These theoretical predictions can guide the design of new experiments and help in the interpretation of experimental results. For example, computational modeling can be used to predict the most likely sites for nucleophilic attack or to understand the mechanism of a catalytic reaction. acs.org Future research will increasingly rely on this integrated approach to explore the vast chemical space of this compound derivatives, leading to the rational design of new molecules with tailored functionalities for applications in medicine, agriculture, and materials science. mdpi.comscience.gov

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-chloro-3-fluoro-4-nitropyridine and its derivatives?

- Methodological Answer : Use experimental FTIR and FT-Raman spectroscopy combined with quantum chemical calculations (e.g., B3LYP or B3PW91 functionals with 6-311++G** or cc-pVTZ basis sets) to analyze vibrational modes, electronic properties, and conformational stability. These methods allow precise assignment of nitro, chloro, and fluoro substituent interactions . For crystallographic validation, single-crystal X-ray diffraction (as in ) can resolve bond lengths and angles, critical for confirming molecular geometry.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impervious gloves, full protective clothing, and self-contained breathing apparatus (SCBA) to avoid inhalation or skin contact .

- Thermal Decomposition : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., NO, HF) under heating .

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reagents : Use trichlorophosphate (POCl) in toluene under reflux (0–110°C for 16 hours) to nitrate and halogenate pyridine precursors efficiently .

- Purification : Employ column chromatography with silica gel or recrystallization in polar aprotic solvents (e.g., DMSO) to isolate high-purity products (>95%) .

Advanced Research Questions

Q. How do electronic effects of chloro, fluoro, and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron-withdrawing effects. The nitro group at C4 enhances electrophilicity at C2/C6 positions, enabling Suzuki-Miyaura or Ullmann couplings .

- Experimental Validation : Monitor reaction intermediates via NMR to track fluorine’s meta-directing effects and steric hindrance from chloro groups .

Q. What computational strategies resolve contradictions in reported spectroscopic data for halogenated nitropyridines?

- Methodological Answer :

- Benchmarking : Compare experimental FTIR/Raman data with density-functional theory (DFT) outputs using gradient-corrected exchange-correlation functionals (e.g., Lee-Yang-Parr) to identify discrepancies in vibrational assignments .

- Error Analysis : Quantify deviations using root-mean-square (RMS) error metrics; discrepancies >5 cm may indicate inadequate basis sets or solvent effects omitted in simulations .

Q. How can researchers design experiments to probe the thermal stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T) under nitrogen/oxygen atmospheres to assess oxidative vs. pyrolytic degradation pathways .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., ClF, NO) using NIST reference spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。